![molecular formula C10H8FN B3174121 3-(2-Cyano-3-fluorophenyl)-1-propene CAS No. 951893-76-8](/img/structure/B3174121.png)
3-(2-Cyano-3-fluorophenyl)-1-propene
Overview
Description
The compound “3-(2-Cyano-3-fluorophenyl)-1-propene” is a complex organic molecule. It likely contains a propene group attached to a phenyl ring, which is further substituted with cyano and fluoro groups .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “N-(2-Cyano-3-fluorophenyl)acetamide” are available for purchase, suggesting that synthetic routes do exist .Scientific Research Applications
Synthesis and Characterization of Fluorinated Compounds
The synthesis and characterization of fluorinated compounds, such as fluorobiphenyls, are of significant interest due to their unique properties and applications in materials science and pharmaceuticals. For example, Qiu et al. (2009) developed a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate for manufacturing flurbiprofen, highlighting the challenges and innovations in the synthesis of fluorinated molecules (Qiu et al., 2009).
Fluorine as a Hydrogen Bond Acceptor
Howard et al. (1996) explored the role of organic fluorine as a hydrogen bond acceptor, evaluating the energetics of such interactions. Their study contributes to understanding how fluorine's inclusion in molecules like "3-(2-Cyano-3-fluorophenyl)-1-propene" affects molecular interactions, which is crucial for designing pharmaceuticals and materials (Howard et al., 1996).
Antimicrobial Properties of Eugenol Derivatives
Marchese et al. (2017) reviewed the antimicrobial activity of eugenol, a hydroxyphenyl propene, which shares structural similarities with "this compound". This research illustrates the potential of phenylpropene derivatives in developing new antimicrobial agents (Marchese et al., 2017).
properties
IUPAC Name |
2-fluoro-6-prop-2-enylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-2-4-8-5-3-6-10(11)9(8)7-12/h2-3,5-6H,1,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDOHXJIYNYLSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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